molecular formula C8H18NO5P B8066563 Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester

Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester

Cat. No.: B8066563
M. Wt: 239.21 g/mol
InChI Key: LNSGCYMSTQOIHW-UHFFFAOYSA-N
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Description

Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester is an organophosphorus compound with the molecular formula C_8H_18NO_5P. It is a derivative of phosphonic acid and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step chemical reaction involving the reaction of phosphonic acid with methoxymethylamine and subsequent esterification with ethanol under acidic conditions. The reaction conditions typically involve the use of a strong acid catalyst, such as hydrochloric acid, and heating the reaction mixture to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and consistent synthesis. The use of advanced purification techniques, such as distillation and crystallization, is employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH_4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of phosphonic acid derivatives with higher oxidation states.

  • Reduction: Reduction reactions can produce phosphonic acid derivatives with lower oxidation states.

  • Substitution: Substitution reactions can result in the formation of various substituted phosphonic acid derivatives.

Scientific Research Applications

Phosphonic acid, P-[2-(methoxymethylamino)-2-oxethyl]-, diethyl ester has several scientific research applications, including:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex phosphonic acid derivatives.

  • Biology: The compound is utilized in biological studies to investigate the role of phosphonic acid derivatives in cellular processes and signaling pathways.

  • Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, diethyl ester can be compared with other similar compounds, such as phosphonic acid derivatives and related esters. These compounds share similar chemical structures but may differ in their functional groups and properties. The uniqueness of this compound lies in its specific molecular structure and its applications in various scientific research fields.

Comparison with Similar Compounds

  • Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, monoethyl ester

  • Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, dipropyl ester

  • Phosphonic acid, P-[2-(methoxymethylamino)-2-oxoethyl]-, dibutyl ester

Properties

IUPAC Name

2-diethoxyphosphoryl-N-(methoxymethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NO5P/c1-4-13-15(11,14-5-2)6-8(10)9-7-12-3/h4-7H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSGCYMSTQOIHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)NCOC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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